molecular formula C10H14O3 B6331386 (2-Ethoxy-4-methoxyphenyl)methanol CAS No. 181819-54-5

(2-Ethoxy-4-methoxyphenyl)methanol

Cat. No. B6331386
CAS RN: 181819-54-5
M. Wt: 182.22 g/mol
InChI Key: LAPODGWMLFPIGB-UHFFFAOYSA-N
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Description

“(2-Ethoxy-4-methoxyphenyl)methanol” is a chemical compound. It has a molecular formula of C9H12O2 and a molecular weight of 152.1904 . It is also known by other names such as 4-Methoxyphenethyl alcohol, 2-(p-Methoxyphenyl)ethanol, p-Methoxyphenethyl alcohol, 4-Methoxy-β-phenethyl alcohol, Benzeneethanol, 4-methoxy-, p-Methoxyphenylethyl alcohol, 4-Methoxyphenylethanol, and 2-(4-Methoxyphenyl)ethan-1-ol .


Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-4-methoxyphenyl)methanol” can be represented by the IUPAC Standard InChI: InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Asymmetric Synthesis of α-Hydroxy Esters

(2-Ethoxy-4-methoxyphenyl)methanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This approach leverages bidentate chelation-controlled alkylation of glycolate enolate, contributing significantly to the field of asymmetric synthesis (Jung, Ho, & Kim, 2000).

Ligand Exchange Reactions

The compound has shown potential in ligand exchange reactions, particularly in the study of [Et4N]3[W2(CO)6(OMe)3]. It was observed that methoxide ligands can be substituted with alcohols, provided the incoming alcohol is more acidic than methanol. This highlights its role in facilitating ligand substitution reactions (Klausmeyer, Adrian, Khan, Reibenspies, 2003).

Electrosynthesis Applications

In electrosynthesis, (2-Ethoxy-4-methoxyphenyl)methanol has been involved in the anodic oxidation of related compounds, demonstrating its role in the generation of α-methoxylated products, which can be further used in synthetic applications (Furuta & Fuchigami, 1998).

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

The compound has been used in Prins cyclization reactions to synthesize novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This application underscores its utility in the synthesis of complex organic compounds (Reddy, Sreelatha, Kishore, Borkar, Yadav, 2012).

Catalysis in Oxidation Reactions

It has been part of catalytic systems used in the oxidation of primary alcohols and hydrocarbons. Such applications are essential in developing efficient and reusable catalysts for various industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Proton Exchange Membranes

In the field of materials science, derivatives of this compound have been utilized in the development of poly(arylene ether sulfone) proton exchange membranes. These membranes show promising applications in fuel cell technology due to their high proton conductivities and low methanol permeabilities (Wang, Shin, Lee, Kang, Lee, Guiver, 2012).

Safety and Hazards

The safety data sheet for 4-Methoxyphenol, a related compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(2-ethoxy-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPODGWMLFPIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-4-methoxyphenyl)methanol

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